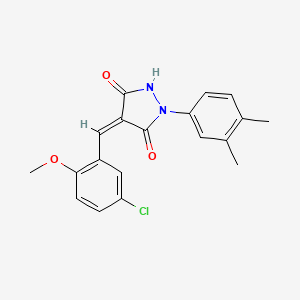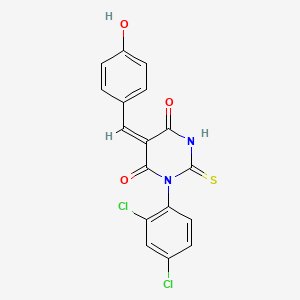
4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione, also known as Clomazone, is a herbicide that has been widely used in agriculture to control weeds. It was first introduced in the market in the 1980s and has been used in many countries around the world. Clomazone is a selective herbicide, which means that it only targets certain types of weeds and does not harm other plants.
作用机制
4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione works by inhibiting the biosynthesis of carotenoids in plants. Carotenoids are pigments that are essential for photosynthesis and plant growth. By inhibiting their production, 4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione disrupts the normal functioning of the plant, leading to its death. 4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione is selective in its action, targeting only plants that are sensitive to its mode of action.
Biochemical and Physiological Effects:
4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione has been found to have minimal toxicity to mammals and birds. However, it can be toxic to aquatic organisms and should be used with caution near water bodies. 4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione has also been found to have low persistence in soil, which means that it does not accumulate in the environment.
实验室实验的优点和局限性
4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its mode of action is well understood. Additionally, 4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione is selective in its action, which makes it useful for studying plant physiology and biochemistry. However, 4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione can be expensive to produce, and its use can be limited by its selectivity.
未来方向
There are several future directions for research on 4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione. One area of research is the development of new formulations of 4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione that are more effective against weeds and have lower environmental impact. Another area of research is the study of 4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione's potential use in medicine, particularly in the treatment of infectious diseases. Additionally, research is needed to understand the long-term effects of 4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione on the environment and to develop strategies for its safe use in agriculture.
合成方法
4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione can be synthesized using different methods, but the most common one involves the reaction of 2-methoxy-5-chlorobenzaldehyde with 3,4-dimethylphenylhydrazine in the presence of a base, followed by the addition of 1,3-cyclohexanedione. The resulting product is then purified and crystallized to obtain 4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione. The synthesis process is relatively simple and can be carried out in a laboratory setting.
科学研究应用
4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weeds. It has been used in various crops, including soybeans, cotton, peanuts, and rice. 4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione is also being studied for its potential use in controlling invasive plant species. Additionally, 4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione has been found to have antimicrobial properties and is being studied for its potential use in medicine.
属性
IUPAC Name |
(4Z)-4-[(5-chloro-2-methoxyphenyl)methylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-11-4-6-15(8-12(11)2)22-19(24)16(18(23)21-22)10-13-9-14(20)5-7-17(13)25-3/h4-10H,1-3H3,(H,21,23)/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEXINNPRILZBV-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Cl)OC)C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=C(C=CC(=C3)Cl)OC)/C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912582.png)
![N-[1-{[(3-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B5912596.png)
![N-[1-[(benzylamino)carbonyl]-2-(2-thienyl)vinyl]benzamide](/img/structure/B5912600.png)
![4-methyl-N-[3-(4-morpholinyl)-4-oxo-1(4H)-naphthalenylidene]benzenesulfonamide](/img/structure/B5912607.png)

![ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate](/img/structure/B5912619.png)
![phenyl(4-pyridinyl)methanone O-{[(3-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5912627.png)
![2-oxo-2-phenylethyl 3-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]acrylate](/img/structure/B5912640.png)

![N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5912649.png)
![N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5912650.png)
![3-(4-ethoxyphenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B5912658.png)